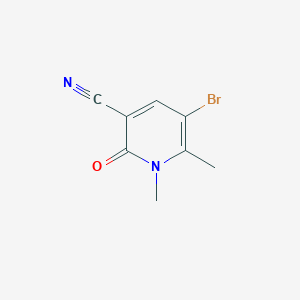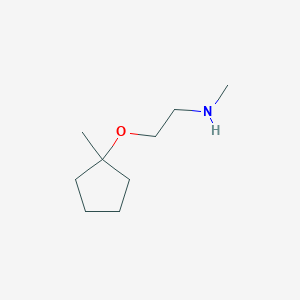
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C5H3BrF2NS. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects
Studies have shown that 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has significant biochemical and physiological effects. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole in lab experiments include its high yield and purity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for specialized equipment and expertise to carry out the synthesis, as well as the high cost of the starting materials.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole. These include:
1. Further investigation of the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of new synthetic routes that are more efficient and cost-effective.
3. Exploration of the compound's potential as a lead compound for drug discovery.
4. Investigation of the compound's potential as an agrochemical for crop protection.
5. Study of the compound's potential as a tool for chemical biology research.
Conclusion
In conclusion, 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its potential applications in the fields of medicine and agriculture make it a promising candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole have been discussed in this paper.
Synthesemethoden
The synthesis of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-4,5-dihydrothiazole with bromine and difluoromethyl iodide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It is used as an intermediate in the synthesis of various drugs such as antifungal agents, antibacterial agents, and anticancer agents. It is also used as a key component in the synthesis of agrochemicals such as herbicides and insecticides.
Eigenschaften
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-2-9-3(5(7)8)4(6)10-2/h5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFOPWODHDZUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)


![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)


